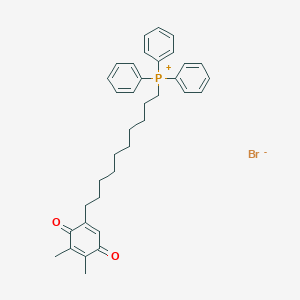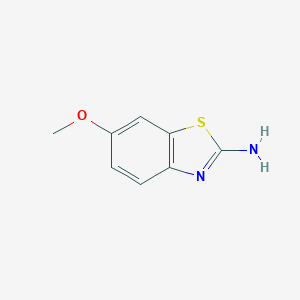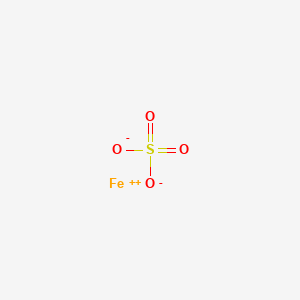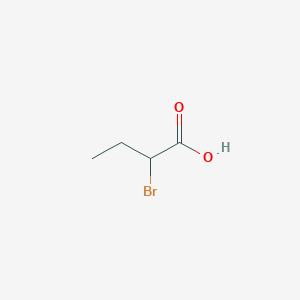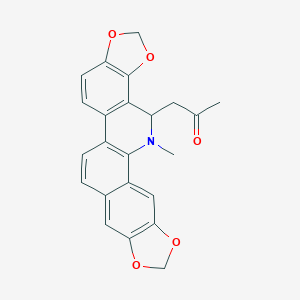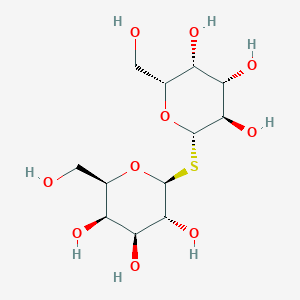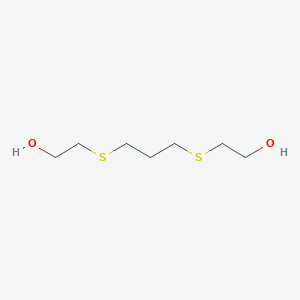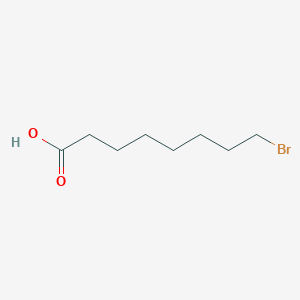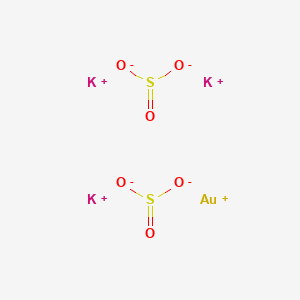
Sulfurous acid, gold(1+) potassium salt (2:1:3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfurous acid, gold(1+) potassium salt (2:1:3) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a coordination complex of gold(I) with sulfurous acid and potassium ions in a 2:1:3 ratio.
Mecanismo De Acción
The mechanism of action of sulfurous acid, gold(1+) potassium salt (2:1:3) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. It may also work by scavenging free radicals and reducing oxidative stress in the body.
Efectos Bioquímicos Y Fisiológicos
Sulfurous acid, gold(1+) potassium salt (2:1:3) has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and inhibit the growth of cancer cells. It may also have a positive effect on the immune system and improve overall health and well-being.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of sulfurous acid, gold(1+) potassium salt (2:1:3) is its potential therapeutic applications. It has been shown to have a number of beneficial effects on the body and may be useful in the treatment of a variety of diseases. However, one of the limitations of this compound is that it can be difficult to synthesize and may not be readily available for use in lab experiments.
Direcciones Futuras
There are a number of future directions for research on sulfurous acid, gold(1+) potassium salt (2:1:3). One area of interest is the development of new and improved synthesis methods that are more efficient and cost-effective. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to determine the safety and efficacy of sulfurous acid, gold(1+) potassium salt (2:1:3) in humans.
Métodos De Síntesis
Sulfurous acid, gold(1+) potassium salt (2:1:3) can be synthesized by reacting gold(I) chloride with potassium sulfite in the presence of sulfur dioxide. The resulting compound is a yellow crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Sulfurous acid, gold(1+) potassium salt (2:1:3) has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and other autoimmune diseases.
Propiedades
Número CAS |
19153-99-2 |
|---|---|
Nombre del producto |
Sulfurous acid, gold(1+) potassium salt (2:1:3) |
Fórmula molecular |
AuK3O6S2 |
Peso molecular |
474.39 g/mol |
Nombre IUPAC |
tripotassium;gold(1+);disulfite |
InChI |
InChI=1S/Au.3K.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4 |
Clave InChI |
KRZKNIQKJHKHPL-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
SMILES canónico |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
Otros números CAS |
19153-99-2 |
Sinónimos |
gold(1+) tripotassium disulphite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




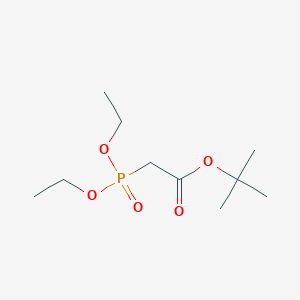

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)
